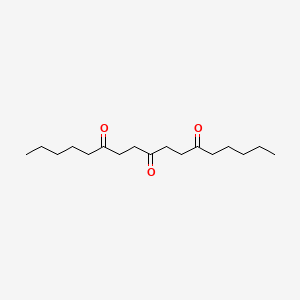
Heptadecane-6,9,12-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecane-6,9,12-trione is an organic compound with a unique structure characterized by three ketone groups located at the 6th, 9th, and 12th positions of a heptadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecane-6,9,12-trione typically involves multi-step organic reactions One common method includes the oxidation of heptadecane derivatives using strong oxidizing agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Heptadecane-6,9,12-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted heptadecane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Heptadecane-6,9,12-trione exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the modulation of the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation . The compound’s ability to reduce oxidative stress by upregulating the NIK/IKK and MAPKs pathways further contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecane-6,9,12-trione: Similar structure but with one less carbon atom.
Octadecane-6,9,12-trione: Similar structure but with one more carbon atom.
Heptadecane-6,9,12-tetraone: Contains an additional ketone group.
Uniqueness
Heptadecane-6,9,12-trione is unique due to its specific arrangement of ketone groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62619-52-7 |
|---|---|
Fórmula molecular |
C17H30O3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
heptadecane-6,9,12-trione |
InChI |
InChI=1S/C17H30O3/c1-3-5-7-9-15(18)11-13-17(20)14-12-16(19)10-8-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
ONDYTPHZZWELLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CCC(=O)CCC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


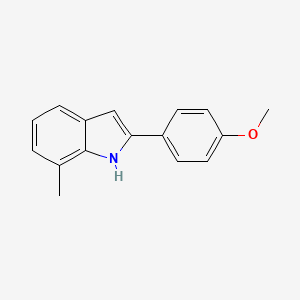
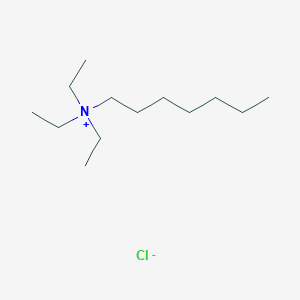
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
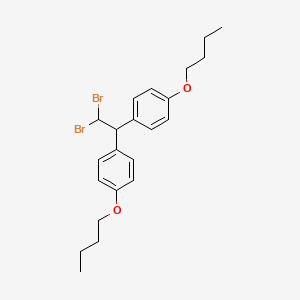
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)
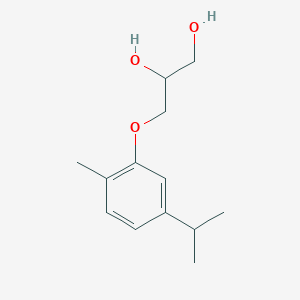


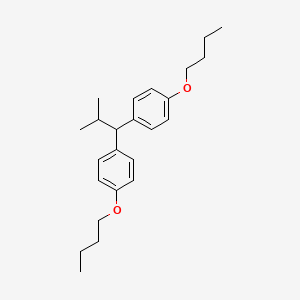
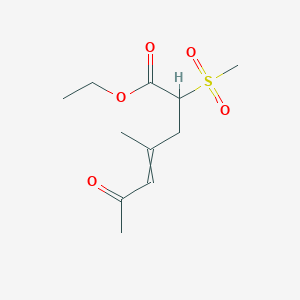
![4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL](/img/structure/B14511426.png)
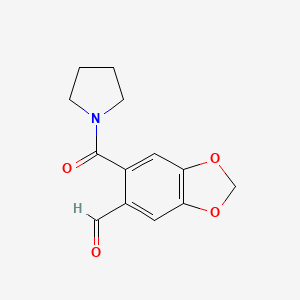
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)

